N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring
Mechanism of Action
Target of action
Pyrimidines and thiadiazoles are known to interact with various biological targets. For instance, pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes .
Mode of action
The mode of action of pyrimidines and thiadiazoles can vary widely depending on their specific structures and substitutions. They can interact with enzymes, receptors, or nucleic acids, leading to changes in cellular processes .
Biochemical pathways
Pyrimidines are involved in nucleic acid synthesis, which is a fundamental biochemical pathway in all living cells. Thiadiazoles have been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Pharmacokinetics
The ADME properties of pyrimidines and thiadiazoles can vary significantly depending on their specific structures and substitutions. Factors such as solubility, stability, and permeability can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of pyrimidines and thiadiazoles depend on their specific targets and mode of action. They can lead to changes in gene expression, enzyme activity, or cellular signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines and thiadiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the pyrimidine derivative with thiosemicarbazide under acidic conditions.
Final Coupling: The final compound is obtained by coupling the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and fungicidal properties.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(6-methoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(6-aminopyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)13-10(16)9-6(2)14-15-18-9/h4-5H,3H2,1-2H3,(H,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHJHSFYSUJUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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